molecular formula C9H14O3 B1638550 Methyl 3-oxooct-6-enoate

Methyl 3-oxooct-6-enoate

Cat. No.: B1638550
M. Wt: 170.21 g/mol
InChI Key: KEFBZRDCTCSBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxooct-6-enoate, with the CAS number 110874-83-4, is a chemical compound offered for research and development purposes. This compound is a β-keto ester, characterized by a molecular formula of C 9 H 14 O 3 and an average molecular weight of 170.21 g/mol . Its structure features both a ketone and an ester functional group, which makes it a potential building block in organic synthesis. Suppliers indicate that the commonly available form is the (6E)-stereoisomer, predominantly trans . Key physical properties for researchers include a boiling point estimated at 237.4 °C and a refractive index of 1.451 at 20 °C . The compound has an estimated water solubility of 7707 mg/L at 25 °C and a calculated logP (o/w) of approximately 1.95, providing insight into its lipophilicity . β-Keto esters, as a class of compounds, are versatile intermediates in synthetic chemistry. They are known to participate in various reactions, such as condensations and cyclizations, and can serve as precursors for more complex molecular structures . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this compound with care and refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Storage conditions may require cold-chain transportation and appropriate temperature control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-oxooct-6-enoate

InChI

InChI=1S/C9H14O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-4H,5-7H2,1-2H3

InChI Key

KEFBZRDCTCSBIN-UHFFFAOYSA-N

SMILES

CC=CCCC(=O)CC(=O)OC

Canonical SMILES

CC=CCCC(=O)CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Potential Precursors for Jasmonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Focus: Biosynthetic origins, chemical synthetic routes, and therapeutic translation.

Executive Summary

Jasmonates (JAs) are lipid-derived oxylipins, traditionally recognized for their role in plant stress signaling.[1][2][3][4][5][6][7][8] However, their translation into drug development —specifically as anti-cancer agents targeting mitochondrial hexokinase and neuroprotective agents—has elevated the need for precise synthesis and precursor sourcing.

This guide dissects the supply chain of jasmonate synthesis from two distinct but converging angles:

  • Biological Precursors: For metabolic engineering and extraction of high-value intermediates like 12-oxo-phytodienoic acid (OPDA).[4]

  • Chemical Precursors: For the total synthesis of Methyl Jasmonate (MeJA) and structural analogs in pharmaceutical manufacturing.

Part 1: The Biosynthetic Foundation (Biological Precursors)

The biological synthesis of jasmonates is a compartmentalized process, initiating in the chloroplast and concluding in the peroxisome/cytosol.[8] For metabolic engineers, the rate-limiting step is often not the downstream enzymatic conversion, but the availability of the lipid precursor.

The Primary Precursor: -Linolenic Acid (18:3)

The absolute origin of the jasmonate scaffold is


-Linolenic acid (ALA) , specifically when esterified in chloroplast galactolipids (monogalactosyldiacylglycerol, MGDG).[8]
  • Mechanism of Release: Free ALA is not abundant in resting cells.[4] It must be liberated by PLA1-type lipases (e.g., DAD1 in Arabidopsis).

  • Engineering Insight: Overexpression of LOX (lipoxygenase) enzymes without concurrent upregulation of lipase activity often fails to increase JA yields.[4] The precursor pool (free ALA) is the bottleneck.

The "Pivot" Precursor: 12-Oxo-phytodienoic Acid (OPDA)

While traditionally viewed as a transient intermediate, OPDA is now recognized as a distinct bioactive precursor with independent therapeutic potential (e.g., suppression of neuroinflammation via NF-


B inhibition).
  • Structure: Contains a reactive

    
    -unsaturated carbonyl group (cyclopentenone ring).[4]
    
  • Stability: Unlike downstream JAs, OPDA is retained in the chloroplast before transport.

  • Therapeutic Relevance: OPDA is more effective than JA in certain cytoprotective assays, making it a high-value target for "pathway arrest" engineering—stopping synthesis before the peroxisomal reduction step.

Pathway Visualization

The following diagram illustrates the flow from membrane lipids to bioactive jasmonates, highlighting the compartmentalization critical for extraction protocols.

JasmonateBiosynthesis cluster_Chloroplast Chloroplast (Plastid) cluster_Peroxisome Peroxisome cluster_Cytosol Cytosol MembraneLipids Membrane Lipids (MGDG) ALA α-Linolenic Acid (18:3) MembraneLipids->ALA Lipase (DAD1/PLA1) HPOT 13-HPOT ALA->HPOT 13-LOX EOT 12,13-EOT (Unstable Epoxide) HPOT->EOT AOS (Allene Oxide Synthase) OPDA cis-(+)-OPDA (12-oxo-phytodienoic acid) EOT->OPDA AOC (Allene Oxide Cyclase) OPDA_P OPDA (Imported) OPDA->OPDA_P JASSY/CTS Transporter OPC8 OPC-8:0 OPDA_P->OPC8 OPR3 (Reductase) JA (+)-7-iso-Jasmonic Acid OPC8->JA β-Oxidation (3 cycles) JA_C Jasmonic Acid JA->JA_C Export MeJA Methyl Jasmonate JA_C->MeJA JMT (Methyltransferase) JAIle JA-Isoleucine (Active Hormone) JA_C->JAIle JAR1 (Conjugation)

Caption: Compartmentalized biosynthesis of Jasmonates. Green: Plastidial generation of OPDA.[3][6] Red: Peroxisomal reduction/oxidation. Blue: Cytosolic derivatization.

Part 2: Chemical Precursors (Synthetic & Industrial)[4]

For drug development, reliance on plant extraction is often non-viable due to low yields and variability.[4] Total chemical synthesis or semi-synthesis is preferred.

The "Hedione" Route Precursors

The industrial synthesis of Methyl Jasmonate often mirrors the production of Methyl Dihydrojasmonate (Hedione), a major fragrance compound.

  • Starting Material: 2-Pentyl-2-cyclopenten-1-one .

  • Michael Donor: Dimethyl Malonate .

  • Mechanism: The synthesis involves a Michael addition of dimethyl malonate to the cyclopentenone, followed by decarboxylation.

    • Note: This route typically yields the thermodynamic trans-isomer (Methyl Dihydrojasmonate). To achieve the biologically active cis-MeJA, specific stereoselective modifications or kinetic control strategies are required.

Alkynyl Precursors for Stereocontrol

To access the specific stereochemistry of natural jasmonates (cis-orientation of side chains), synthesis often employs alkynyl intermediates.

  • Precursor: 3-oxo-2-(2-pentynyl)-cyclopentaneacetic acid methyl ester .[9][10]

  • Process: Lindlar hydrogenation (using Pd/BaSO4 or Pd/CaCO3) of the internal alkyne (pentynyl group) selectively yields the cis-alkene (pentenyl group) found in natural Jasmonic Acid.[4]

Structural Analogs for Drug Design
  • Halogenated Precursors: Introduction of fluorine at the C-12 position (using fluorinated pentenyl precursors) blocks metabolic inactivation, extending the half-life of the drug in vivo.

  • 
    -Haloenones:  Precursors for cross-coupling reactions to generate "super-jasmonates" with enhanced cytotoxicity against cancer cells.[4]
    

Part 3: Therapeutic Translation & Mechanism

Why synthesize these specific precursors? The choice of precursor dictates the therapeutic window.

CompoundPrimary Precursor SourceTherapeutic TargetMechanism of Action
Methyl Jasmonate (MeJA) Chemical (Michael Addition)Cancer (Mitochondria) Detaches Hexokinase II from VDAC; induces ATP depletion and ROS-mediated apoptosis.
OPDA Biological (Enzymatic arrest)Neuroinflammation Inhibits NF-

B signaling; distinct from JA receptor (COI1) pathway.[4]
Halogenated-JA Chemical (Fluorinated synthons)Drug Resistant Tumors Metabolic stability allows prolonged mitochondrial perturbation.[4]

Part 4: Experimental Protocols

Protocol: High-Purity Extraction of Endogenous Jasmonates

For validation of biological precursors in cell lines or plant tissue.

Principle: Two-phase solvent extraction followed by Solid Phase Extraction (SPE) to remove interfering lipids (chlorophyll/phospholipids) that suppress MS ionization.[4]

Reagents:

  • Extraction Solvent: 80% Methanol or Ethyl Acetate.[4]

  • Internal Standards: Dihydro-JA (DHJA) or

    
    C-labeled JA (Critical for absolute quantification).
    
  • SPE Cartridge: C18 or polymeric mixed-mode anion exchange (MAX).

Workflow:

  • Homogenization: Grind 100mg tissue in liquid

    
    . Add 1mL extraction solvent + 100ng Internal Standard immediately.
    
  • Agitation: Vortex and sonicate (10 min,

    
    ) to disrupt membranes and release sequestered lipids.
    
  • Centrifugation: 12,000 x g for 10 min. Collect supernatant.

  • SPE Cleanup:

    • Condition SPE with MeOH then Water.[4]

    • Load sample.[4][11]

    • Wash with 15% MeOH (removes polar impurities).

    • Elute with 100% MeOH or Formic Acid/Acetonitrile mix.

  • Analysis: LC-MS/MS (MRM Mode).

    • Target Transition (JA): 209

      
       59 m/z.
      
    • Target Transition (OPDA): 291

      
       165 m/z.
      
Protocol: Chemical Semi-Synthesis of MeJA (Lindlar Route)

For generating reference standards or active pharmaceutical ingredients (API).[4]

  • Starting Material: Methyl ester of 3-oxo-2-(2-pentynyl)-cyclopentaneacetic acid (Synthesis via alkylation of 3-oxocyclopentaneacetic acid ester).

  • Catalyst Preparation: 5% Pd on Barium Sulfate (Lindlar Catalyst) + Quinoline (poison to prevent over-reduction to the alkane).[4]

  • Hydrogenation:

    • Dissolve precursor in Pyridine or Ethyl Acetate.

    • Expose to

      
       atmosphere (1 atm) at Room Temperature.
      
    • Monitor

      
       uptake strictly; stop reaction immediately upon stoichiometric absorption (1 equivalent).
      
  • Workup: Filter catalyst over Celite. Acid wash (HCl) to remove pyridine. Concentrate organic phase.

  • Result: >90% yield of cis-Methyl Jasmonate.

Part 5: References

  • Wasternack, C., & Hause, B. (2013).[1] Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development.[2][6] Annals of Botany, 111(6), 1021–1058. Link

  • Chapuis, C., et al. (2019).[12] Syntheses of Methyl Jasmonate and Analogues. CHIMIA, 73(3), 194-204.[12][13] Link

  • Flescher, E. (2007). Jasmonates in cancer therapy.[14][15] Cancer Letters, 245(1-2), 1-10. Link

  • Taki-Nakano, N., et al. (2016).[16] 12-oxo-phytodienoic acid, a plant-derived oxylipin, attenuates lipopolysaccharide-induced inflammation in microglia. Biochemical and Biophysical Research Communications, 473(4), 1288-1294. Link

  • Glauser, G., et al. (2014). Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method. Journal of Plant Growth Regulation, 33, 976–985. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Methyl 3-oxooct-6-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-oxooct-6-enoate (CAS 110874-83-4) is a critical


-keto ester intermediate, widely utilized in the synthesis of jasmonoid pheromones and complex cyclopentanoid natural products.[1] Its structural utility lies in the coexistence of a reactive 

-dicarbonyl system and an internal alkene, allowing for versatile downstream functionalization (e.g., Carroll rearrangement, Nazarov cyclization).

Standard base-catalyzed alkylation of


-keto esters often suffers from regioselectivity issues, leading to mixtures of 

- and

-alkylated products. This protocol details a regioselective

-alkylation strategy
utilizing the "Weiler Dianion" methodology. By generating the dianion of methyl acetoacetate, we effectively mask the

-position, directing electrophilic attack exclusively to the terminal

-carbon. This method ensures high purity and reproducibility at the laboratory scale (10–50 mmol).

Reaction Mechanism & Strategic Logic

The success of this protocol hinges on the sequential deprotonation of methyl acetoacetate.

  • First Deprotonation: Treatment with Sodium Hydride (NaH) removes the most acidic proton from the

    
    -methylene group (
    
    
    
    ), creating a monoanion. The negative charge is delocalized between the two carbonyl oxygens.
  • Second Deprotonation: Addition of

    
    -Butyllithium (
    
    
    
    -BuLi) removes a proton from the terminal
    
    
    -methyl group (
    
    
    ). This generates a dianion.[2]
  • Regioselective Alkylation: Although the

    
    -carbon is thermodynamically more stable, the 
    
    
    
    -carbon is more basic and nucleophilic (higher HOMO coefficient). Under kinetic control at low temperatures, the electrophile (Crotyl Bromide) attacks the
    
    
    -position exclusively.
Pathway Visualization

The following diagram illustrates the sequential activation and selective attack vectors.

Dianion_Pathway Start Methyl Acetoacetate (Starting Material) Mono Monoanion (Delocalized u03B1-charge) Start->Mono Deprotonation 1 Dianion Weiler Dianion (Reactive u03B3-charge) Mono->Dianion Deprotonation 2 Trans_State Transition State (Kinetic Control) Dianion->Trans_State Gamma Attack Product Methyl 3-oxooct-6-enoate (Target) Trans_State->Product Quench & Workup NaH NaH (1.1 eq) THF, 0°C NaH->Mono BuLi n-BuLi (1.1 eq) -78°C BuLi->Dianion Electrophile Crotyl Bromide (1.0 eq) Electrophile->Trans_State

Figure 1: Sequential deprotonation logic for regioselective


-alkylation of 

-keto esters.

Experimental Protocol

Materials & Reagents

Scale: 20 mmol (Theoretical Yield: ~3.4 g)

ReagentMW ( g/mol )Equiv.[3][4]AmountNotes
Methyl Acetoacetate 116.121.02.32 g (2.16 mL)Dry over MgSO₄ if old.
Sodium Hydride (60%) 24.001.20.96 gWash with hexane to remove oil (optional but recommended).

-Butyllithium
-1.2Calc. based on MolarityTypically 2.5M in hexanes (~9.6 mL). Titrate before use.
Crotyl Bromide 135.001.02.70 g (2.06 mL)Predominantly trans isomer (85%+).
THF (Anhydrous) 72.11-60 mLDistilled from Na/Benzophenone or from SPS.
Step-by-Step Methodology
Phase 1: Generation of the Monoanion
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • NaH Addition: Charge the flask with NaH (0.96 g, 60% dispersion). Optional: Wash twice with dry hexane (10 mL) to remove mineral oil, decanting the supernatant under nitrogen.

  • Solvation: Add anhydrous THF (40 mL) and cool the suspension to 0°C in an ice bath.

  • Ester Addition: Add Methyl Acetoacetate (2.32 g) dropwise via syringe over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. The solution should turn clear or slightly pale yellow.

  • Equilibration: Stir at 0°C for 20 minutes.

Phase 2: Formation of the Dianion (The "Weiler" Intermediate)
  • Cooling: Lower the temperature to -78°C using a dry ice/acetone bath.

  • BuLi Addition: Slowly add

    
    -BuLi (1.2 eq) dropwise via syringe over 15–20 minutes.
    
    • Critical: Maintain internal temperature below -65°C.

    • Observation: The solution will turn a characteristic orange/salmon color , indicating the formation of the dianion.

  • Activation: Stir at -78°C for 30 minutes to ensure complete deprotonation.

Phase 3: Alkylation[2]
  • Electrophile Prep: Dissolve Crotyl Bromide (2.70 g) in anhydrous THF (5 mL).

  • Addition: Add the electrophile solution dropwise to the dianion at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours.

    • Observation: The orange color will fade to pale yellow as the dianion is consumed.

Phase 4: Quench & Workup
  • Quench: At 0°C, quench the reaction by adding saturated aqueous NH₄Cl (20 mL) and then dilute HCl (1M, 10 mL) to ensure the pH is slightly acidic (~pH 5–6).

  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL).
    
  • Washing: Wash combined organics with Brine (30 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10).

    • Target: Methyl 3-oxooct-6-enoate typically elutes after unreacted crotyl bromide but before dialkylated byproducts.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare spectral data against these benchmarks:

  • Appearance: Colorless to pale yellow oil.

  • Yield: 75–85% (isolated).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.4–5.5 (m, 2H, alkene protons at C6, C7).
      
    • 
       3.74 (s, 3H, -OCH ₃).
      
    • 
       3.45 (s, 2H, C2-H  between carbonyls).
      
    • 
       2.60 (t, 2H, C4-H , 
      
      
      
      to ketone).
    • 
       2.30 (q, 2H, C5-H , allylic).
      
    • 
       1.65 (d, 3H, terminal -CH ₃).
      
  • Key Diagnostic: The disappearance of the singlet at

    
     2.25 (terminal methyl of acetoacetate) and the appearance of the triplet at 
    
    
    
    2.60 confirms
    
    
    -alkylation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or degradation of BuLi.Titrate BuLi using diphenylacetic acid. Distill THF immediately before use.

-Alkylated Product
Temperature too high during BuLi addition.Ensure -78°C is maintained. If the dianion warms, proton transfer occurs, favoring the thermodynamic

-anion.
Poly-alkylation Excess electrophile or fast addition.Use strictly 1.0 eq of electrophile. Add slowly.
No "Salmon" Color Incomplete dianion formation.BuLi may be quenched. Check inert atmosphere lines for leaks.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Crotyl Bromide: Lachrymator and corrosive. Handle in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water.

References

  • Original Dianion Methodology: Weiler, L.

    
    -keto esters." Journal of the American Chemical Society, 1970 , 92(22), 6702–6704. Link
    
  • Dianion Review: Huckin, S. N.; Weiler, L.

    
    -keto esters." Canadian Journal of Chemistry, 1974 , 52(11), 2157–2164. Link
    
  • Compound Data: PubChem CID 6278738 (Methyl 3-oxo-6-octenoate). Link

  • General Protocol Grounding: Taber, D. F. et al. "Dianion Alkylation." Organic Syntheses, 1984 , 62, 214. (Analogous procedure validation). Link

Sources

Methyl 3-oxooct-6-enoate as a building block in organic synthesis

[1][2][3][4][5][6]

Abstract

Methyl 3-oxooct-6-enoate (CAS 110874-83-4) is a pivotal

12342

Chemical Profile & Handling

Physicochemical Properties
PropertySpecificationNotes
IUPAC Name Methyl 3-oxo-6-octenoatePredominantly trans (E) isomer in commercial preparations.[2][3]
CAS Number 110874-83-4
Molecular Formula C

H

O

MW: 170.21 g/mol
Appearance Colorless to pale yellow oilCharacteristic fruity, green, pineapple-like odor.[3]
Solubility Soluble in MeOH, EtOH, CH

Cl

, THF
Sparingly soluble in water.
Stability Air/Moisture Sensitive (Enolizable)Prone to hydrolysis and decarboxylation under acidic/basic extremes.[2]
Storage & Handling Protocol
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Commercial samples are often stabilized with

    
    -tocopherol (0.5% w/w) to prevent oxidation of the alkene.[2]
    
  • Handling: The compound exists in equilibrium with its enol form.[2] Avoid prolonged exposure to Lewis acids unless part of the reaction protocol, as this may trigger premature polymerization or aldol condensation.

  • Safety: Wear nitrile gloves and safety goggles.[2] Use in a fume hood due to potent odor and potential respiratory irritation.[2]

Core Application: Pd(II)-Catalyzed Intramolecular Hydroalkylation[4]

Scientific Rationale

The most high-value application of Methyl 3-oxooct-6-enoate is its transformation into substituted cyclopentanones.[2] This reaction proceeds via a Widenhoefer-type intramolecular hydroalkylation , where the activated methylene (C2) nucleophilically attacks the distal alkene (C6) activated by a Pd(II) catalyst.

Mechanism:

  • Enolization: The

    
    -keto ester enolizes.[2][5]
    
  • Coordination: Pd(II) coordinates to the C6-C7 alkene.[2]

  • Nucleophilic Attack: The enol attacks the Pd-alkene complex (5-exo-trig cyclization).[2]

  • Protonolysis: The resulting Pd-alkyl intermediate is protonated to release the catalyst and the cyclic product.[2]

Validated Protocol: Synthesis of Methyl 3-methyl-2-oxocyclopentane-1-carboxylate

Target Audience: Medicinal Chemists requiring functionalized carbocycles.[2]

Reagents & Equipment
  • Substrate: Methyl 3-oxooct-6-enoate (1.0 equiv)

  • Catalyst: PdCl

    
    (MeCN)
    
    
    (5 mol%)
  • Ligand/Additive: CuCl

    
     (2.0 equiv) - Note: Copper serves as the re-oxidant if Wacker-type conditions are used, or strictly as a Lewis acid to facilitate attack.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Atmosphere: Nitrogen or Argon balloon.[2]

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and cool under a stream of nitrogen.

  • Charging: Add PdCl

    
    (MeCN)
    
    
    (13 mg, 0.05 mmol) and CuCl
    
    
    (134 mg, 1.0 mmol) to the flask.
  • Solvation: Add anhydrous 1,4-Dioxane (10 mL). Stir at room temperature (RT) for 10 minutes to ensure partial solubilization.

  • Substrate Addition: Add Methyl 3-oxooct-6-enoate (170 mg, 1.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 5:1).[2][4] The starting material (Rf ~0.[2]45) should disappear, and a new spot (Rf ~0.35) should appear.

  • Work-up: Cool to RT. Dilute with Diethyl Ether (30 mL) and wash with saturated NH

    
    Cl solution (2 x 15 mL) to remove copper salts.[2]
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
    

Expected Yield: 75–85% Data Validation:

  • 
    H NMR (CDCl
    
    
    ):
    Look for the disappearance of alkene protons (
    
    
    5.3–5.5 ppm) and the appearance of a methyl doublet (
    
    
    ~1.1 ppm) attached to the ring.

Application: Asymmetric Hydrogenation (Chiral Building Blocks)

Scientific Rationale

Methyl 3-oxooct-6-enoate contains a prochiral ketone at C3.[2] Asymmetric hydrogenation using Ru-BINAP or similar chiral catalysts yields (R)- or (S)-Methyl 3-hydroxyoct-6-enoate .[2] These chiral homoallylic alcohols are critical intermediates for:

  • Polyketide Synthesis: Statins and macrolide antibiotics.[2]

  • Piperidine Alkaloids: Precursors for hydroxypipecolic acids.[2]

Validated Protocol: Ru-BINAP Hydrogenation
  • Catalyst Prep: In a glovebox, dissolve [RuCl(benzene)(R)-BINAP]Cl (1 mol%) in degassed MeOH.

  • Hydrogenation: Transfer the catalyst solution and Methyl 3-oxooct-6-enoate (1.0 equiv) to a high-pressure autoclave.

  • Conditions: Pressurize to 40 bar (approx. 600 psi) H

    
     . Stir at 50°C  for 24 hours.
    
  • Result: Quantitative conversion to the chiral alcohol with >95% ee.

  • Note: The distal alkene (C6) remains intact under these specific conditions if the catalyst is selective for ketones (e.g., Noyori type).

Visualizing the Chemical Pathways

The following diagram illustrates the divergent utility of Methyl 3-oxooct-6-enoate, highlighting the Pd-catalyzed cyclization and asymmetric reduction pathways.

GSubstrateMethyl 3-oxooct-6-enoate(Linear Precursor)Pd_ComplexPd-AlkeneIntermediateSubstrate->Pd_ComplexPdCl2(MeCN)2EnolizationChiral_Alcohol(R)-Methyl 3-hydroxy-oct-6-enoate(Chiral Synthon)Substrate->Chiral_AlcoholH2, Ru-(R)-BINAPAsymmetric Hydrog.Cyclic_ProductMethyl 3-methyl-2-oxocyclopentane-1-carboxylate(Jasmonoid Core)Pd_Complex->Cyclic_Product5-exo-trigCyclization

Caption: Divergent synthesis pathways: Pd-catalyzed cyclization to cyclopentanones (Top) and Asymmetric hydrogenation to chiral alcohols (Bottom).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Catalyst PoisoningEnsure Dioxane is degassed. Oxygen can deactivate Pd(0)/Pd(II) cycles depending on the specific mechanism.
Alkene Isomerization High TemperatureDo not exceed 60°C. Prolonged heating can migrate the C6 double bond to conjugation with the ketone (C4), killing reactivity.
No Reaction (Hydrogenation) Impure SubstrateDistill the starting material.[2] Traces of halides from the alkylation step (synthesis of the building block) can poison Ru catalysts.
Polymerization Lewis Acid SensitivityAvoid strong Lewis acids (e.g., AlCl

) which trigger uncontrolled aldol condensation of the keto-ester.

References

  • Pei, T., & Widenhoefer, R. A. (2001). Palladium-Catalyzed Intramolecular Hydroalkylation of Alkenyl β-Keto Esters. Journal of the American Chemical Society, 123(45), 11290–11291. Link

  • Tsuji, J. (1986).[2] Palladium-catalyzed reactions of enolates. Pure and Applied Chemistry, 58(6), 869-878. Link

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • BenchChem. (2025).[2] Technical Support: Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate. Link

  • PubChem. (2025).[2][6] Methyl 3-oxo-6-octenoate Compound Summary. National Library of Medicine.[2] Link

Application Note: Methyl 3-oxooct-6-enoate as a Pivotal Synthon in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis and utilization of Methyl 3-oxooct-6-enoate , a versatile


-keto ester synthon used in the construction of polyketide natural products, chiral pheromones, and high-value fragrance compounds.

Executive Summary

Methyl 3-oxooct-6-enoate (CAS: 110874-83-4) is a bifunctional building block characterized by a


-keto ester moiety and a distal internal alkene.[1] Its structural duality allows for orthogonal functionalization: the 

-keto ester facilitates regioselective alkylations and asymmetric reductions, while the alkene serves as a handle for metathesis, oxidation, or further chain elongation.

This molecule is industrially significant as a "Green/Pineapple" fragrance ingredient and scientifically critical as a precursor for chiral


-hydroxy esters  found in macrolide antibiotics (e.g., Jerangolids) and insect pheromones.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name Methyl 3-oxooct-6-enoate
Molecular Formula

Molecular Weight 170.21 g/mol
Key Functionality

-Keto Ester (C1-C3), Internal Alkene (C6-C7)
Physical State Colorless to pale yellow liquid
Odor Profile Fruity, Pineapple, Green, Waxy
Synthetic Utility

The molecule is typically accessed via the


-alkylation of methyl acetoacetate . This requires generating a dianion to overcome the natural preference for 

-alkylation.
  • 
    -Site (C2):  Most acidic (
    
    
    
    ), kinetically favored for mono-anion alkylation.
  • 
    -Site (C4):  Less acidic (
    
    
    
    ), but the dianion is nucleophilic at the terminal carbon.

Retrosynthetic Disconnection:



Core Protocol 1: Regioselective Synthesis via Dianion Strategy

Objective: Synthesize Methyl 3-oxooct-6-enoate via


-alkylation of methyl acetoacetate.
Mechanistic Insight

Direct treatment of methyl acetoacetate with one equivalent of base yields the


-enolate. To access the 

-position, a second equivalent of a stronger base (n-BuLi) is required to deprotonate the terminal methyl group. The resulting dianion reacts regioselectively at the more reactive (less stabilized)

-carbon.
Materials
  • Substrate: Methyl acetoacetate (1.0 equiv)[2]

  • Electrophile: Crotyl bromide (1-bromo-2-butene) (1.0 equiv)

  • Base 1: Sodium Hydride (NaH), 60% dispersion (1.1 equiv)[3]

  • Base 2: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[3]

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • First Deprotonation (

    
    -anion): 
    
    • Wash NaH (1.1 equiv) with dry hexanes under Argon to remove mineral oil. Suspend in anhydrous THF at 0°C.

    • Add Methyl acetoacetate (1.0 equiv) dropwise. Stir for 30 min at 0°C until

      
       evolution ceases. The solution will turn pale yellow.
      
  • Second Deprotonation (Dianion formation):

    • Cool the solution to -78°C .

    • Add n-BuLi (1.1 equiv) slowly via syringe pump. Stir for 30 min at -78°C. The solution typically turns an intense yellow/orange, indicating dianion formation.

  • Alkylation:

    • Add Crotyl bromide (1.0 equiv) dissolved in minimal THF dropwise to the dianion solution at -78°C.

    • Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. The color will fade as the dianion is consumed.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (3x).[4] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[4]
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1).

    • Yield Expectation: 75-85%.

Core Protocol 2: Asymmetric Hydrogenation (Noyori Type)

Objective: Convert Methyl 3-oxooct-6-enoate to (R)- or (S)-Methyl 3-hydroxyoct-6-enoate.

This transformation creates the chiral secondary alcohol motif ubiquitous in macrolides (e.g., Jerangolid precursors) and insect pheromones.

Materials
  • Substrate: Methyl 3-oxooct-6-enoate[1][5][3][6][7]

  • Catalyst:

    
     (1 mol%)
    
  • Hydrogen Source:

    
     gas (4-5 atm) or Transfer Hydrogenation conditions.
    
  • Solvent: Anhydrous MeOH

Procedure
  • Catalyst Preparation: In a glovebox, dissolve the Ru-BINAP complex in degassed MeOH.

  • Hydrogenation:

    • Load the substrate and catalyst solution into a high-pressure autoclave.

    • Purge with

      
       (3 cycles). Pressurize to 5 atm (approx 75 psi).
      
    • Heat to 50°C and stir for 12-24 hours.

  • Analysis:

    • Vent system. Concentrate solvent.

    • Determine conversion via NMR (disappearance of ketone signal at

      
       3.5 ppm).
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Target: >95% ee, >90% yield.

Visualizing the Workflow

The following diagram illustrates the divergent utility of Methyl 3-oxooct-6-enoate, from its synthesis to its application in generating chiral building blocks and jasmonoid cores.

G MA Methyl Acetoacetate (C4 Building Block) Dianion Dianion Intermediate (Reactive Species) MA->Dianion 1. NaH (0°C) 2. nBuLi (-78°C) Target Methyl 3-oxooct-6-enoate (Target Synthon) Dianion->Target + Crotyl Bromide (gamma-Alkylation) Fragrance Fragrance Industry (Fruity/Pineapple) Target->Fragrance Direct Use ChiralOH Chiral u03b2-Hydroxy Ester (Macrolide Precursor) Target->ChiralOH Asymmetric Hydrogenation (Ru-BINAP, H2) Jasmonoid Jasmonoid Analogs (Cyclopentenones) Target->Jasmonoid alpha-Alkylation + Intramolecular Aldol

Caption: Synthetic pathway from Methyl Acetoacetate to Methyl 3-oxooct-6-enoate and its divergent applications in fragrance and asymmetric synthesis.

Application Notes & Troubleshooting

A. Impurity Profile[1]
  • 
    -Alkylated Byproduct:  If the second deprotonation is incomplete or temperature control is poor (warming above -78°C before alkylation), the electrophile will react at the 
    
    
    
    -position (C2). This results in a branched isomer.
    • Detection: GC-MS or NMR (doublet methyl signal vs. linear chain).

  • O-Alkylation: Rare with crotyl bromide but possible in highly polar solvents. Stick to THF.

B. Use in Natural Product Synthesis
  • Jerangolid Biosynthesis Studies: This specific ester serves as a substrate surrogate to probe the promiscuity of O-methyltransferases (e.g., JerF) in the late-stage biosynthesis of Jerangolids. The

    
    -keto functionality mimics the polyketide backbone.
    
  • Jasmonate Analogs: While Methyl Jasmonate possesses a 12-carbon skeleton, Methyl 3-oxooct-6-enoate represents a "truncated" linear precursor. It is often used to test novel cyclization methodologies (e.g., Mn(III)-mediated oxidative radical cyclizations) to form cyclopentenone rings.

References

  • Collier, S. J. (2004). Synthesis of

    
    -Oxo Esters. In Science of Synthesis, Vol 1. Thieme Chemistry. 
    
  • Huck, L., et al. (2003). "Dianion Alkylation of -Keto Esters: A General Protocol." Organic Syntheses, 80, 18.
  • Noyori, R., et al. (2001).

    
    -Keto Esters." Nobel Lecture Series. 
    
  • PubChem. (2023). "Methyl 3-oxo-6-octenoate (Compound)." National Library of Medicine.

  • Friedrich, S., et al. (2016). "Characterisation of the Broadly-Specific O-Methyl-transferase JerF from the Late Stages of Jerangolid Biosynthesis." Molecules, 21(11), 1439.

Sources

Claisen condensation for beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of


-Keto Esters via Claisen Condensation 

Executive Summary: The Gateway to Heterocycles

In drug discovery, the


-keto ester is not merely an intermediate; it is a linchpin scaffold. It serves as the primary precursor for 1,3-dinucleophile condensations, yielding critical heterocycles such as pyrimidines  (via urea/thiourea), pyrazoles  (via hydrazines), and isoxazoles  (via hydroxylamine)—motifs ubiquitous in kinase inhibitors and calcium channel blockers (e.g., dihydropyridines).

While the Claisen condensation is a textbook reaction, its failure rate in complex synthesis remains high due to a misunderstanding of its thermodynamic requirements. This guide moves beyond the "recipe" to provide a mechanism-driven protocol that ensures reproducibility, specifically addressing the critical "thermodynamic sink" required to drive the equilibrium forward.

Mechanistic Foundation: The Thermodynamic Sink

The Claisen condensation is fundamentally an unfavorable equilibrium. The


 of the initial enolate formation and the subsequent nucleophilic attack is positive.
  • The Problem: The starting ester

    
    -proton (
    
    
    
    ) is significantly less acidic than the alcohol byproduct (
    
    
    ). Therefore, alkoxide bases generate only a minute concentration of enolate.
  • The Solution (The Sink): The reaction is driven solely by the irreversible deprotonation of the product.[1] The

    
    -keto ester product has a highly acidic methylene group (
    
    
    
    ).[2][3] The base rapidly deprotonates this, forming a stable enolate.[3] This step is the "thermodynamic sink" that pulls the equilibrium to completion.

Implication for Protocol: You must use a full equivalent (1.0+) of base. This is not a catalytic process.

ClaisenMechanism cluster_0 Equilibrium Phase Start Starting Ester (pKa ~24) Enolate Ester Enolate (Unfavorable Eq) Start->Enolate Deprotonation (Reversible) Base Base (Alkoxide/LiHMDS) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + 2nd Ester ProductNeutral β-Keto Ester (Transient) Tetrahedral->ProductNeutral - Alkoxide Sink STABLE ENOLATE (Thermodynamic Sink) (pKa ~11) ProductNeutral->Sink FAST & IRREVERSIBLE Driving Force Workup Acidic Workup (H3O+) Sink->Workup FinalProduct Final β-Keto Ester (Isolated) Workup->FinalProduct

Figure 1: The Claisen Condensation Mechanism.[2] Note that the formation of the neutral product is reversible; the reaction is only driven forward by the formation of the stable enolate "Sink".

Critical Parameters & Optimization

Success depends on matching the base to the substrate and controlling the kinetic vs. thermodynamic landscape.

Table 1: Strategic Reagent Selection
ParameterConditionRationale & Causality
Base Selection (Self) Match Alkoxide (e.g., NaOEt for Ethyl esters)Prevents transesterification.[4] If you use NaOMe with an Ethyl ester, you will get a mixture of methyl/ethyl ester products.
Base Selection (Crossed) LiHMDS / LDA Non-nucleophilic, sterically hindered bases allow for kinetic enolate formation at -78°C, preventing self-condensation of the electrophile.
Solvent Anhydrous THF or Et₂O Critical: Water is a stronger acid (

15.7) than the ester.[1][3][5][6][7][8] Moisture destroys the base and kills the reaction immediately.
Stoichiometry Base: 1.1 – 2.0 equiv 1.0 equiv is consumed to form the product enolate. Excess ensures kinetics don't stall.
Temperature Reflux (Self) / -78°C (Crossed) Self-condensation requires thermal energy to overcome the activation barrier. Crossed reactions require cold to control selectivity.

Protocol A: Classic Self-Condensation (Scale-Up Friendly)

Best for: Synthesizing symmetric


-keto esters (e.g., Ethyl Acetoacetate derivatives).

Reagents:

  • Starting Ester (10 mmol)

  • Sodium Ethoxide (powder, 12 mmol, 1.2 equiv) [Or match ester alkyl group]

  • Ethanol (anhydrous, 15 mL)

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Base Activation: Add anhydrous Ethanol to the flask, followed by Sodium Ethoxide. Stir until dissolved.

    • Checkpoint: Ensure the solution is clear to slightly hazy. If it is milky white with precipitate, the ethoxide may have degraded to hydroxide/carbonate (moisture contamination).

  • Addition: Add the Ester (10 mmol) dropwise over 10 minutes at room temperature.

    • Why? Slow addition prevents localized high concentrations that might favor oligomerization.

  • Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC. The starting material spot should disappear. A new, more polar spot (the enolate) often stays at the baseline until acidified.[3]

  • Distillation (Optional but Recommended): If the reaction stalls, distill off some ethanol. This removes the ethanol byproduct, shifting the equilibrium (Le Chatelier’s principle), though the "sink" effect is usually sufficient.

  • The Quench (Critical): Cool to 0°C. Acidify with dilute acetic acid or 1M HCl until pH ~4.

    • Observation: The mixture will likely turn from a yellow solution to a biphasic mixture as the neutral

      
      -keto ester separates from water.
      
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Modern Crossed Claisen (Drug Discovery Focus)

Best for: Coupling two different esters to create complex scaffolds. Uses LiHMDS to enforce directionality.

Reagents:

  • Ester A (Nucleophile, 1.0 equiv)

  • Ester B (Electrophile, 1.2 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • Anhydrous THF

Workflow Visualization:

CrossedClaisen Step1 1. Enolization Ester A + LiHMDS (-78°C, THF, 30 min) Step2 2. Addition Add Ester B (Electrophile) (Slow addition at -78°C) Step1->Step2 Kinetic Enolate Formed Step3 3. Acylation Warm to 0°C or RT (1-2 Hours) Step2->Step3 C-C Bond Formation Step4 4. Quench Sat. NH4Cl (aq) Step3->Step4 Protonation

Figure 2: Protocol workflow for Crossed Claisen Condensation using Lithium Enolates.

Step-by-Step Methodology:

  • Enolate Formation: To a dried flask under

    
    , add LiHMDS (1.1 mmol) and THF (5 mL). Cool to -78°C (Dry ice/Acetone bath).
    
  • Nucleophile Addition: Add Ester A (1.0 mmol) dissolved in THF (1 mL) dropwise over 15 minutes. Stir at -78°C for 30 minutes.

    • Mechanism:[1][2][3][5][7][8][9][10][11][12][13] LiHMDS is bulky and non-nucleophilic; it quantitatively deprotonates Ester A to form the Lithium Enolate without attacking the carbonyl.

  • Electrophile Addition: Add Ester B (1.2 mmol) dropwise.

    • Note: If Ester B is valuable/complex, you can use 1.0 equiv, but slight excess drives yield.

  • Reaction: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Self-Validating Check: The solution often turns yellow/orange as the

      
      -keto ester enolate accumulates.
      
  • Quench: Pour into saturated aqueous

    
    . Extract with EtOAc.[9][13]
    

Troubleshooting & Diagnostics

SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Wet solvent/base.The base reacted with water instead of the ester. Use freshly distilled solvents and open a new bottle of base.
Precipitate forms early Insoluble Enolate.The enolate salt precipitated, stopping the reaction. Add more solvent (THF) or a co-solvent (DME) to solubilize.
Transesterification Mismatched Base.You used NaOMe with an Ethyl ester. Ensure base alkoxide matches the ester leaving group.[2][7][8]
O-Alkylation (impurities) Solvent polarity.In highly polar aprotic solvents (DMSO/DMF), enolates may attack via Oxygen. Stick to THF or Ether for C-alkylation.

References

  • Mechanism & Thermodynamics

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Explains the driving force).
    • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • Protocols (Classic)

    • Ingold, C. K. Ethyl Acetoacetate. Organic Syntheses, Coll. Vol. 1, p.235 (1941). Available at: [Link]

  • Protocols (Modern/Crossed)

    • Tanabe, Y., et al. Powerful Ti-Crossed Claisen Condensation.[13] Organic Letters, 2006, 8(23), 5215–5218. (Highlighting modern Lewis-acid mediated variations).

    • Otera, J. Transesterification. Chemical Reviews, 1993, 93(4), 1449–1470. (Context on side reactions).
  • Drug Discovery Context: Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley. (For conversion of -keto esters to pyrimidines/pyrazoles).

Sources

Troubleshooting & Optimization

Technical Support Center: Claisen Condensation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Yield, Selectivity, and Reaction Stalling in Claisen Condensations

Core Directive: The Thermodynamic "Sink"

Issue: "My reaction equilibrates but yields no product," or "I am using a catalytic amount of base."

Technical Insight: The Claisen condensation is fundamentally an unfavorable equilibrium (


) for the first two steps.[1] The formation of the 

-keto ester is endergonic.[2] The reaction only proceeds because of a thermodynamic "sink"—the irreversible deprotonation of the product.
  • The Trap: Users often treat this like an Aldol reaction (which can be catalytic). Claisen reactions require stoichiometric base (1.0–1.1 equivalents minimum).

  • The Mechanism: The

    
    -keto ester product (pKa ~11) is significantly more acidic than the alcohol byproduct (pKa ~16–18).[3] The base consumes the product to form a stable enolate, driving the equilibrium forward via Le Chatelier’s principle.
    
  • Critical Constraint: Substrates with only one

    
    -proton (e.g., ethyl isobutyrate) cannot  undergo standard thermodynamic Claisen condensation because the product lacks the second proton required for this driving force.
    
Visualization: The Thermodynamic Engine

The diagram below illustrates why the final deprotonation step is the engine of the reaction.

ClaisenMechanism Start Ester Substrate (pKa ~24) Enolate Ester Enolate Start->Enolate Base (Rev) Tetra Tetrahedral Intermediate Enolate->Tetra + Ester Product_Neutral β-Keto Ester (Unstable Equilibrium) Tetra->Product_Neutral - Alkoxide Product_Anion STABLE ENOLATE (Thermodynamic Sink) Product_Neutral->Product_Anion IRREVERSIBLE DEPROTONATION Product_Anion->Start Acid Quench (Retro-Claisen Risk)

Figure 1: The reaction is driven by the final transition to the Stable Enolate. Without this step, the equilibrium favors the starting material.

Protocol Optimization Modules

Module A: Thermodynamic Control (Self-Condensation)

Best For: Symmetrical esters (e.g., Ethyl acetate


 Ethyl acetoacetate).
Reagents:  Sodium alkoxide in corresponding alcohol (e.g., NaOEt in EtOH).[2]
ParameterSpecificationReasoning
Base Choice Match the ester's alkoxy group (

matches

).[1]
Prevents transesterification (scrambling of the ester group).
Stoichiometry 1.05 equiv Base (min) : 1.0 equiv Ester.Full deprotonation of the product is required to drive equilibrium.[4]
Solvent Anhydrous Alcohol (corresponding to base).Water kills the base (

causes hydrolysis, not enolization).
Temperature Reflux (78°C for EtOH).Overcomes the activation barrier for the initial unfavorable equilibrium.
Module B: Kinetic Control (Crossed Claisen)

Best For: Coupling two different esters (one enolizable, one electrophilic) to avoid statistical mixtures. Reagents: LDA or LiHMDS in THF at -78°C.

Workflow:

  • Pre-formation: Add Enolizable Ester (1.0 eq) to LDA (1.1 eq) at -78°C. (Generates 100% enolate irreversibly).

  • Addition: Slowly add the Electrophilic Ester (the one you don't want to enolize).

  • Quench: Rapid acidic quench at low temp to prevent equilibration.

Troubleshooting Wizard (FAQ)

Ticket #1: "I recovered starting material despite using 1 equiv of base."

Diagnosis: Moisture Contamination or "Mono-alpha" Substrate.

  • Root Cause A: If your solvent was not distilled or dried (molecular sieves), water generated Hydroxide (

    
    ). Hydroxide hydrolyzes the ester to a carboxylic acid (saponification), which kills the reaction.
    
  • Root Cause B: Does your substrate have only one

    
    -proton? (e.g., 
    
    
    
    ). If so, the reaction forms the
    
    
    -keto ester but cannot deprotonate it. The equilibrium then reverts to starting material.
  • Solution:

    • Use anhydrous solvents (Karl Fischer < 50 ppm).

    • For mono-

      
       substrates, use Kinetic Control  (LDA) and trap with an acyl chloride instead of an ester, or use an excess of a very strong base (Trityl lithium) though this is rare.
      
Ticket #2: "My product turned into a solid brick and stirring stopped."

Diagnosis: Product Precipitation.

  • Root Cause: The sodium enolate of the

    
    -keto ester is often less soluble than the starting materials. While precipitation actually helps drive the equilibrium (removing product from solution), stopping the stirring prevents the remaining reagents from interacting.
    
  • Solution:

    • Add more anhydrous solvent to maintain a slurry.

    • Do not add water or acid until the reaction is complete.

    • Use a mechanical stirrer for large-scale (>10g) reactions.

Ticket #3: "I see a mess of 4 different products."

Diagnosis: Uncontrolled Crossed Condensation.

  • Root Cause: You mixed Ester A and Ester B with NaOEt. Both enolized and attacked each other randomly (

    
    ).
    
  • Solution:

    • Option 1 (Non-Enolizable Partner): Use one ester that cannot form an enolate (e.g., Ethyl Benzoate, Diethyl Carbonate). Use this electrophile in excess.

    • Option 2 (Kinetic Control): Switch to the LDA protocol (Module B) to strictly define the nucleophile and electrophile.

Ticket #4: "My yield vanished during workup (Retro-Claisen)."

Diagnosis: Improper Quench.

  • Root Cause:

    
    -keto esters are unstable toward nucleophilic attack at the ketone position. If you use warm aqueous base or strong acid during workup, the molecule cleaves back into two esters (Retro-Claisen).
    
  • Solution:

    • Quench Cold: Perform the acidification at 0°C.

    • pH Control: Use Acetic Acid or dilute HCl. Do not use concentrated base during the wash steps.

Decision Tree: Optimization Logic

Troubleshooting Start Problem Detected Issue_Yield Low/No Conversion Start->Issue_Yield Issue_Selectivity Mixture of Products Start->Issue_Selectivity Check_H Count α-Protons Issue_Yield->Check_H Check_Partners Are Esters Different? Issue_Selectivity->Check_Partners One_H 1 α-Proton Check_H->One_H Two_H 2+ α-Protons Check_H->Two_H Action_Kinetic Switch to LDA (Kinetic) One_H->Action_Kinetic Cannot drive thermodynamically Check_Water Check Solvent Moisture Two_H->Check_Water Same Same Ester Check_Partners->Same Diff Different Esters Check_Partners->Diff Action_Match Match Base to Leaving Group Same->Action_Match Prevent Transesterification Action_Stepwise Use Stepwise Addition (LDA) Diff->Action_Stepwise Prevent Scrambling

Figure 2: Logic flow for diagnosing common Claisen condensation failures.

Reference Data

Base & Solvent Compatibility
Ester Leaving Group (

)
Recommended BaseRecommended SolventpKa (Conj. Acid)
Methyl (

)
NaOMeMethanol15.5
Ethyl (

)
NaOEtEthanol16.0
t-Butyl (

)
KOtBut-Butanol / THF17.0
Any (Kinetic)LDA / LiHMDSTHF (Anhydrous)36.0 (Amine)
References
  • Mechanism & Thermodynamics: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "The Claisen Condensation."[1][2][3][4][5][6][7]

  • pKa Driving Force: Master Organic Chemistry. "The Claisen Condensation and Dieckmann Condensation."[2][3][6][8]

  • Kinetic vs. Thermodynamic Control: Wikipedia. "Thermodynamic and Kinetic Reaction Control."

  • Retro-Claisen & Workup: Chemistry LibreTexts. "Claisen Condensation - Retro-Claisen Cleavage."

Sources

Technical Support Center: Methyl 3-oxooct-6-enoate Synthesis & Purification

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Removal of Byproducts & Troubleshooting Methodology: Modified Oikawa Synthesis (Meldrum's Acid Route)[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing Methyl 3-oxooct-6-enoate as a key intermediate for jasmonate analogs, fragrances, or specific prostaglandin derivatives.[1] This molecule features a

1234

The Structural Trap: The 3-oxo group makes the C2 position highly acidic (

11

This guide moves beyond standard protocols to address the invisible failures: partial decarboxylation, "oiling out" during workup, and the persistent smell of unreacted acid.

Module 1: Reaction & Quenching (The "Crude" Reality)[1]

Context: The standard synthesis involves activating 4-hexenoic acid to its acid chloride, condensing it with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using pyridine, and subsequent methanolysis.[1]

Workflow Visualization

SynthesisWorkflowStart4-Hexenoic AcidStep1Acid ChlorideFormationStart->Step1SOCl2 / (COCl)2Step2Acyl Meldrum'sIntermediateStep1->Step2Meldrum's AcidPyridine, DCMStep3Methanolysis(Reflux)Step2->Step3MeOH, HeatByprod1Byproduct:Pyridine HClStep2->Byprod1EndMethyl 3-oxooct-6-enoateStep3->EndMain PathByprod2Byproduct:Acetone + CO2Step3->Byprod2Byprod3Impurity:5-Hepten-2-one(Decarboxylated)Step3->Byprod3Overheating

Caption: Figure 1. Synthesis pathway highlighting critical byproduct generation points. Note the thermal risk of decarboxylation (red dotted line).

Troubleshooting: The Acylation Step

Q: The reaction mixture turned into a solid sludge/paste. Is it ruined? A: No, this is actually a good sign.

  • Cause: The reaction of the acid chloride with Meldrum's acid in the presence of pyridine generates copious amounts of pyridinium hydrochloride . This salt precipitates in Dichloromethane (DCM).[1]

  • Solution: Do not add more solvent immediately.[1] Ensure you have powerful mechanical stirring (or a heavy magnetic bar).[1]

  • Removal: These salts are water-soluble.[1] They must be removed via an acidic wash (

    
    ) before the methanolysis step.[1] If you carry pyridine salts into the methanol reflux, the basicity of pyridine will catalyze the decomposition of your product.
    

Q: I see a significant amount of "starting material" (4-hexenoic acid) after the reaction. Why? A: This is likely due to hydrolysis of the acid chloride before it reacted with Meldrum's acid.[1]

  • Diagnosis: Check your DCM.[1][5] Was it anhydrous? Did you use a drying tube?

  • Removal: Unreacted acid is difficult to separate by distillation (boiling points are too close).[1]

  • Protocol: Perform a Saturated Sodium Bicarbonate (

    
    ) wash  on the crude DCM layer before methanolysis.[1] The acid will convert to its salt and partition into the aqueous layer. The Acyl-Meldrum's intermediate is stable to mild base wash for short durations.[1]
    

Module 2: Methanolysis & Isolation

Context: You are refluxing the Acyl-Meldrum's intermediate in methanol to open the ring, decarboxylate one carbon, and form the methyl ester.

Byproduct Profile Table
ComponentOriginStateRemoval Strategy
Acetone Meldrum's fragmentationVolatile LiquidRotary evaporation (Low vac).[1]
Carbon Dioxide Meldrum's fragmentationGasVents naturally (ensure open system).[1]
Methyl Acetate Side reactionVolatile LiquidRotary evaporation.
5-Hepten-2-one CRITICAL: Product decarboxylationLiquid (High BP)Fractional Distillation (Difficult).[1] Prevent formation![6]
Polymerized Tars Alkene oxidation/thermalSolid/GumShort-path distillation (residue).[1]
Troubleshooting: The Methanolysis

Q: My crude oil is dark black/brown. Is the purity compromised? A: Not necessarily, but it indicates thermal stress.[1]

  • Cause:

    
    -keto esters and their precursors are sensitive to oxidation and polymerization, especially the alkene tail.[1] Trace metals or excessive heat can cause "tarring."[1]
    
  • Fix: Use a short silica plug filtration.[1] Dissolve the crude oil in 10% Ethyl Acetate/Hexane and pass it through a short pad of silica gel.[1] The black tar stays at the top; your product elutes.[1]

Q: I smell a "fruity ketone" odor (like blue cheese or bananas) distinct from the ester. A: You have generated 5-hepten-2-one .[1]

  • Mechanism: Your product (Methyl 3-oxooct-6-enoate) underwent a second decarboxylation.[1]

    
    [1]
    
  • Prevention: This happens if the methanolysis is too long or too hot, or if water was present.[1] Stop the reflux immediately once gas evolution ceases (usually 2-4 hours).[1] Do not reflux overnight.

Module 3: Purification (The Thermal Hazard)

Context: You need to separate the product from high-boiling impurities.

Decision Tree: Distillation vs. Chromatography

PurificationLogicStartCrude MixtureCheckScaleScale > 10g?Start->CheckScaleDistillHigh Vacuum Distillation(<0.5 mmHg)CheckScale->DistillYesColumnFlash Chromatography(Silica Gel)CheckScale->ColumnNoRiskRisk: Polymerization& DecarboxylationDistill->RiskTemp > 120°CSuccessDistillPure Product(Clear Oil)Distill->SuccessDistillTemp < 100°CSolventHexane:EtOAc (9:1)Column->SolventSuccessColPure Product(High Yield)Solvent->SuccessCol

Caption: Figure 2. Purification logic based on scale and thermal stability risks.

Detailed Protocol: High-Vacuum Distillation

Only recommended for scales >10g where column chromatography is impractical.[1]

  • Pre-treatment: Add 0.1% w/w Hydroquinone or BHT to the pot.[1] This acts as a radical scavenger to prevent the 6-ene double bond from polymerizing during heating.[1]

  • Vacuum: You need a strong vacuum (<1 mmHg).[1]

  • Temperature: Keep the oil bath temperature below 110°C .

    • If the product does not distill at this temperature, your vacuum is insufficient.[1] Do not increase the heat. Higher heat will cause the

      
      -keto ester to decompose to the ketone (5-hepten-2-one).[1]
      
  • Fractions:

    • Fore-run: Volatiles (Acetone, Methyl Acetate).[1][3]

    • Main Fraction: Methyl 3-oxooct-6-enoate.[1][2]

    • Residue: Dark polymers.[1]

Detailed Protocol: Flash Chromatography

Recommended for high purity (<10g).[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

    • Note: Standard silica is slightly acidic.[1] For highly sensitive

      
      -keto esters, pre-wash the column with 1% Triethylamine in Hexane to neutralize acid sites, preventing on-column degradation.[1]
      
  • Mobile Phase: Gradient from 100% Hexane to 90:10 Hexane:Ethyl Acetate.[1]

  • Visualization: UV (weak) or Anisaldehyde Stain (Product turns violet/brown).[1] Permanganate stain will also work (targets the alkene).[1]

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][5][6][7][8][9] 2. A general and versatile synthesis of

    
    -keto esters.[1][10][11] The Journal of Organic Chemistry, 43(10), 2087-2088.[1] 
    
  • BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis.[1][12] BenchChem Knowledge Base.[1]

  • Taber, D. F., et al. (2011).[1] Synthesis of the

    
    -Keto Ester Intermediate. Organic Syntheses, 88, 68. (General procedure for Meldrum's acid handling). 
    

Technical Support Hub: Purification of Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: POLAR-PUR-001 Subject: Overcoming Retention and Resolution Challenges for Hydrophilic Analytes

Introduction: The Polar Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Polar Paradox": your compound is too polar to retain on standard C18 Reversed-Phase (RP) columns (eluting in the void volume), yet too polar to elute cleanly on Normal Phase silica (resulting in irreversible adsorption or severe streaking).

This guide addresses the three most common support tickets we receive regarding polar compound purification: Phase Collapse in RP , Solvent Mismatch in HILIC , and Stationary Phase Selection for Flash Chromatography .

Module 1: Reversed-Phase (RP) Troubleshooting

Issue: "My compound elutes in the void volume (t0) or retention shifts dramatically between runs."

Diagnosis: Hydrophobic Phase Collapse (Dewetting). Severity: Critical.

The Mechanism (Why it happens)

Standard C18 chains are highly hydrophobic. When you use a mobile phase with >95% water (necessary to retain polar compounds), the water molecules are energetically repelled by the C18 chains. If the pump stops or pressure drops, the "Laplace Pressure" forces the water out of the hydrophobic pores.[1] The pores fill with air/vapor, and the C18 chains mat down (collapse). When you restart the flow, the mobile phase cannot re-enter the pores, resulting in a loss of surface area and near-zero retention [1, 2].[2][3]

Visualizing Phase Collapse

PhaseCollapse cluster_0 Standard C18 in 100% Water cluster_1 C18-AQ / Polar Embedded Step1 High Aqueous Flow (Pores Wetted by Pressure) Step2 Flow Stops (Pressure Drops) Step1->Step2 Step3 Dewetting Event (Water Expelled from Pores) Step2->Step3 Step4 Restart Flow (Mobile Phase Cannot Re-enter) Step3->Step4 Sol1 Polar Group Shields C18 Sol2 Water Layer Maintained Even at 0 Bar Sol1->Sol2 Sol3 Full Retention Preserved Sol2->Sol3

Figure 1: Mechanism of hydrophobic collapse in standard C18 vs. stability in Aqueous (AQ) columns.

Protocol: Recovery of a "Collapsed" Column

If you suspect your C18 column has dewetted, do not discard it. Use this regeneration protocol:

  • Flush: 100% Methanol or Acetonitrile (20 Column Volumes). The organic solvent lowers surface tension, allowing liquid to re-enter the pores.

  • Re-equilibrate: Return to initial conditions.

  • Prevention: Switch to a Polar-Embedded C18 or C18-AQ column. These have hydrophilic groups near the silica surface that allow water to remain in the pores even at 0% organic flow [3].

Module 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

Issue: "My peaks are splitting, broad, or look like 'doublets'."

Diagnosis: Sample Diluent Mismatch. Severity: High.

The Mechanism

HILIC relies on a "Water-Rich Layer" adsorbed onto the surface of the polar stationary phase (silica, amide, or zwitterionic).[4] Partitioning occurs between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

  • The Error: Injecting a sample dissolved in 100% water. Water is the "strong" solvent in HILIC.[4][5][6] A slug of water disrupts the delicate water layer on the column head, causing the analyte to travel faster than the mobile phase initially, leading to peak distortion [4, 5].

Troubleshooting Data: Solvent Strength Comparison
FeatureReversed-Phase (RP)HILIC
Stationary Phase Non-polar (C18)Polar (Silica, Amide, Diol)
Mobile Phase Water (Weak) / Organic (Strong)Organic (Weak) / Water (Strong)
"Strong" Injection Solvent Methanol / AcetonitrileWater (Avoid high volumes!)
Ideal Sample Diluent Water / <10% OrganicAcetonitrile / <20% Water
Protocol: The "Sandwich" Injection

If your sample must be in water (solubility limits), use the Sandwich Injection technique to mitigate solvent effects:

  • Air Gap: 1 µL

  • Plug 1: Weak Solvent (100% Acetonitrile) - 3x injection volume.

  • Sample: Aqueous sample.

  • Plug 2: Weak Solvent (100% Acetonitrile) - 3x injection volume.

Why this works: The acetonitrile plugs dilute the aqueous sample slug before it hits the stationary phase, preserving the water layer integrity [6].

Module 3: Flash Chromatography & Purification Strategy

Issue: "Everything streaks from the origin to the solvent front on normal silica."

Diagnosis: Excessive Silanol Activity / Polarity Mismatch.

Decision Matrix: Selecting the Right Mode

Do not force a separation on standard silica if the compound is highly polar. Use this logic flow to select the correct stationary phase.

PurificationLogic cluster_tips Technique Tips Start Start: Polar Compound Q1 Soluble in Organic? Start->Q1 NP Normal Phase Silica Q1->NP Yes (Non-polar) Q2 Ionic / Basic? Q1->Q2 No (Water Soluble) RP Reversed Phase (C18) HILIC HILIC / Amine Silica Q2->RP No (Neutral) Q2->HILIC Yes (Amines/Acids) Tip1 For Basic Amines: Use Amine-functionalized Silica (Avoids TEA additives)

Figure 2: Decision matrix for selecting stationary phases based on solubility and ionization.

Alternative Stationary Phases for Flash
  • Amine-Functionalized Silica:

    • Best for: Basic compounds (alkaloids, pyridines).

    • Mechanism:[2][7][8][9] The amine group on the silica blocks surface silanols, preventing the "streaking" caused by secondary interactions. It allows you to run normal phase gradients without adding toxic modifiers like Triethylamine (TEA) [7].

  • C18-Flash (Reversed Phase):

    • Best for: Peptides, polar neutrals.

    • Note: Requires water-soluble loading. Use "dry loading" (adsorbing sample onto Celite/C18 bulk) to prevent band broadening during injection.

FAQ: Frequently Asked Questions

Q: Can I use Ion-Pairing agents (like TFA) to retain polar compounds on C18? A: Yes, but with caveats.

  • Pros: TFA (Trifluoroacetic acid) suppresses silanol ionization and pairs with basic amines to increase retention on C18.

  • Cons: High concentrations (>0.1%) cause signal suppression in Mass Spectrometry (MS).

  • Recommendation: If using MS detection, switch to Formic Acid or Ammonium Formate . If retention is still too low, abandon C18 and switch to HILIC rather than increasing ion-pair concentration [8].

Q: Why does my HILIC column take so long to equilibrate? A: HILIC equilibration is not just about replacing the mobile phase volume; it is about establishing the water layer on the surface.

  • Rule of Thumb: HILIC columns require 20-50 column volumes to equilibrate, compared to 5-10 for Reversed-Phase. If you rush this, your retention times will drift [9].

References

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link

  • Chromatography Online. (2021).[1][6] Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Link

  • Phenomenex. How Reversed-phase Liquid Chromatography Works?Link

  • Agilent. (2019). Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Link

  • Restek. (2020).[10] How to Avoid Common Problems with HILIC Methods. Link

  • ResearchGate. (2025).[6] Managing sample introduction problems in Hydrophilic Interaction Liquid Chromatography. Link

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Link

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Chromatography Online. (2020). HILIC: The Pros and Cons. Link

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of Methyl 3-oxooct-6-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation & Purity Profiling Guide

Executive Summary: The Analytical Challenge

Methyl 3-oxooct-6-enoate (CAS 110874-83-4) is a critical


-keto ester intermediate, widely utilized in the asymmetric synthesis of bioactive lactones (e.g., Jasmine ketolactone) and prostaglandin analogs.

The Core Problem: This molecule presents a dual analytical challenge:

  • Keto-Enol Tautomerism: Like all

    
    -keto esters, it exists in a dynamic equilibrium that complicates integration and purity assessment.
    
  • Positional Isomerization: The non-conjugated double bond (

    
    ) is susceptible to base-catalyzed migration to the thermodynamically favored conjugated position (
    
    
    
    ), forming Methyl 3-oxooct-4-enoate.

This guide provides a definitive spectral comparison to distinguish the target molecule from its conjugated impurity and quantify the tautomeric ratio, ensuring the integrity of downstream synthetic steps.

Critical Mechanism: Tautomerism & Isomerization

Understanding the dynamic behavior of the molecule is prerequisite to accurate spectral interpretation.

2.1 The Tautomeric Equilibrium

In non-polar solvents like Chloroform-


 (

), the keto tautomer predominates, but the enol form is stabilized by intramolecular hydrogen bonding, appearing as a distinct set of signals.
2.2 The Isomerization Risk

Under basic conditions (or prolonged storage on silica), the isolated double bond at C6 can migrate to C4, creating an


-unsaturated system conjugated with the ketone. This is a common "silent" impurity that standard LC-MS may miss due to identical molecular weights.

Tautomerism_Isomerization cluster_legend Pathway Legend Target Target: Methyl 3-oxooct-6-enoate (Non-Conjugated) Enol Enol Tautomer (Stabilized by H-bond) Target->Enol K_eq (Fast in CDCl3) Impurity Impurity: Methyl 3-oxooct-4-enoate (Conjugated Enone) Target->Impurity Base/Acid Catalysis (Irreversible Migration) key1 Blue: Desired Product key2 Green: NMR Observable Tautomer key3 Red: Degradant/Impurity

Figure 1: Relationship between the target molecule, its enol form, and the conjugated impurity.

Comparative Spectral Profiling

The following data compares the target molecule against its primary thermodynamic sink (the conjugated isomer).

3.1

H NMR Diagnostic Signals (300/400 MHz,

)
FeatureTarget: Methyl 3-oxooct-6-enoate Impurity: Methyl 3-oxooct-4-enoate Differentiation Logic
C2-H (Active Methylene)

3.45 (s, 2H)

3.55 (s, 2H)
The target's C2 is flanked by a ketone and ester. In the impurity, the ketone is conjugated, causing a slight downfield shift.
C4/C5 (Chain)

2.62 (t, 2H, C4)
;

2.30 (q, 2H, C5)

6.10 (dt, 1H, C4)
CRITICAL: The target shows methylene triplets/quartets. The impurity shows a vinylic proton at C4.
Alkene (

)

5.35 - 5.50 (m, 2H)

6.85 (dt, 1H, C5)
The target's alkene is isolated (multiplet). The impurity's C5 is highly deshielded (

6.8 ppm) due to conjugation.
Enol Signal

12.01 (s,

0.1H, OH)

12.30 (s, OH)
Both show enolization, but the target's enol vinylic proton appears at

5.01 (s).
Terminal Methyl

1.63 (d, 3H)

0.95 (t, 3H)
Target has a methyl on a double bond (doublet). Impurity has a propyl chain end (triplet).
3.2

C NMR Chemical Shift Comparison
Carbon TypeTarget Shift (ppm) Impurity Shift (ppm) Analysis
Ketone (C3) 202.5 198.1Conjugation lowers the carbonyl shift (shielding effect of resonance).
Ester (C1) 167.8167.5Minimal difference; not diagnostic.
Alkene (C6/C7) 126.5, 129.1N/A (Shifted to C4/C5)Target alkene carbons are in the typical olefinic region.

-Carbon (C2)
49.248.5High shift characteristic of

-keto ester active methylene.
Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and accurate integration of tautomers, follow this protocol.

4.1 Sample Preparation
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) with 0.03% TMS.
    • Why? Polar solvents like DMSO-

      
       stabilize the enol form excessively and complicate the baseline. 
      
      
      
      maintains the keto form at
      
      
      , simplifying integration.
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Warning: High concentrations can induce intermolecular hydrogen bonding, shifting the enol signals.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

4.2 Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons.

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Essential for accurate quantitative integration (qNMR) of the ratio between the keto-methyl (s, 3.7 ppm) and the alkene protons.

  • Scans (NS): 16 or 32 (Sufficient for S/N > 200).

  • Temperature: 298 K (25°C). Keep constant as

    
     (keto/enol) is temperature-dependent.
    
4.3 Data Processing
  • Phasing: Apply manual phasing. Autophasing often fails on the broad enol -OH signal.

  • Baseline Correction: Apply Bernstein polynomial (degree 1) correction.

  • Integration Strategy:

    • Calibrate the Methoxy singlet (

      
      )  at 
      
      
      
      3.73 to 3.00 integral units.
    • Integrate the C2-Methylene (

      
       3.45). If integral < 2.00, check for the Enol C2-Methine (
      
      
      
      5.01).
    • Sum of (Keto C2 + Enol C2) should equal

      
      2.00 relative to OMe.
      
Analytical Logic: Decision Tree

Use this logic flow to determine the status of your synthesized batch.

Decision_Tree cluster_tautomer Tautomer Check (Internal Control) Start Acquire 1H NMR (CDCl3) Check_Alkene Check 5.3-5.5 ppm region Start->Check_Alkene Multiplet Multiplet Signal? Check_Alkene->Multiplet Check_C4 Check 6.0-7.0 ppm Multiplet->Check_C4 Yes Clean No Signals > 6.0 ppm Check_C4->Clean Signals Signals at 6.1 or 6.8 ppm Check_C4->Signals Result_Pure PASS: Target Molecule (Non-Conjugated) Clean->Result_Pure Result_Impure FAIL: Conjugated Isomer Detected Signals->Result_Impure Tautomer_Check Is C2 (3.45 ppm) Integral < 2.0? Look_Enol Confirm Enol C2 at 5.01 ppm Tautomer_Check->Look_Enol Yes (Normal Behavior)

Figure 2: Step-by-step spectral verification logic.

References
  • PubChem. (n.d.). Methyl 3-oxo-6-octenoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • -keto esters).
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Comparing synthesis routes for unsaturated beta-keto esters

Comparative Guide: Synthesis of -Alkylidene- -Keto Esters

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: The Michael Acceptor Challenge

Synthesizing unsaturated

reactivityselectivity

While the Knoevenagel Condensation is the industry standard, the choice of catalytic system drastically alters the outcome. This guide compares the two most dominant methodologies:

  • Organocatalytic Dehydration (Piperidine/AcOH): The "Workhorse" method for scalable, robust synthesis.

  • Lewis Acid-Mediated Condensation (TiCl

    
    /Base):  The "Precision" method for hindered substrates, heat-sensitive compounds, and high stereocontrol.
    
Quick Selection Matrix
FeatureMethod A: Organocatalytic Method B: Lewis Acid (TiCl

)
Primary Mechanism Iminium/Enamine ActivationChelated Titanium Enolate
Reaction Temp High (Reflux, 80-110°C)Low (-78°C to 0°C)
Substrate Scope Standard AldehydesHindered/Unstable Aldehydes
Stereoselectivity Thermodynamic Mix (E/Z equilibrates)Kinetic Control (High Z-selectivity)
Scalability Excellent (Simple workup)Moderate (Quench required)
Cost Efficiency HighLow (Stoichiometric TiCl

)

Technical Deep Dive & Mechanism

Method A: Organocatalytic Knoevenagel (Piperidine/AcOH)

This classical route relies on a weak base (piperidine) and a weak acid (acetic acid) to generate a steady state of the enol.

  • Mechanism: The amine reacts with the aldehyde to form an iminium ion (more electrophilic than the aldehyde). Simultaneously, the base deprotonates the

    
    -keto ester. The enolate attacks the iminium, followed by elimination of the amine.
    
  • Causality: The continuous removal of water (azeotropic distillation) is the driving force that pushes the equilibrium forward. Without it, yields plateau at ~60%.

Method B: Lewis Acid-Mediated (TiCl /Base)

This method bypasses the equilibrium issues of the classical route by forming a stable metal enolate.

  • Mechanism: TiCl

    
     coordinates to both carbonyls of the 
    
    
    -keto ester (chelation), drastically increasing the acidity of the
    
    
    -proton. A mild base (Et
    
    
    N or Pyridine) irreversibly forms the Titanium Enolate . This species attacks the aldehyde.[1][2][3]
  • Causality: The titanium center acts as a template, holding the aldehyde and enolate in a specific geometry (Zimmerman-Traxler-like transition state), which dictates the high stereoselectivity (typically Z-isomer).

Visualization: Mechanistic Pathways & Decision Logic

SynthesisPathwaysStartTarget: Unsaturated Beta-Keto EsterDecisionSubstrate AnalysisStart->DecisionRouteARoute A: Organocatalytic(Piperidine/AcOH)Decision->RouteAStable AldehydeUnencumberedRouteBRoute B: Lewis Acid(TiCl4/Base)Decision->RouteBHeat SensitiveSterically HinderedMechAMechanism: Iminium Ion+ H2O Removal (Dean-Stark)RouteA->MechAMechBMechanism: Ti-Chelated Enolate(Kinetic Control)RouteB->MechBOutcomeAHigh Yield, Thermodynamic E/ZScalable, Low CostMechA->OutcomeAOutcomeBHigh Z-Selectivity, Low TempHandles Steric BulkMechB->OutcomeB

Caption: Decision logic and mechanistic divergence for selecting the optimal synthesis route.

Experimental Protocols

Protocol A: High-Yield Organocatalytic Synthesis (Standard)

Best for: Gram-to-kilogram scale synthesis of stable substrates.

Reagents:

  • 
    -Keto Ester (1.0 equiv)
    
  • Aldehyde (1.05 equiv)

  • Piperidine (0.05 equiv)

  • Glacial Acetic Acid (0.05 equiv)

  • Solvent: Toluene (0.5 M)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Addition: Charge flask with

    
    -keto ester, aldehyde, and toluene. Add piperidine and acetic acid sequentially.[2][4]
    
  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

  • Self-Validation: The reaction is complete when water evolution ceases (typically 2-4 hours) and TLC shows disappearance of the keto ester.

  • Workup: Cool to RT. Wash with dilute HCl (to remove piperidine) and saturated NaHCO

    
    . Dry over MgSO
    
    
    and concentrate.
  • Purification: Distillation or recrystallization (if solid).

Protocol B: TiCl -Mediated Low-Temperature Synthesis

Best for: Complex drug intermediates, volatile aldehydes, or requiring high Z-selectivity.

Reagents:

  • 
    -Keto Ester (1.0 equiv)
    
  • Aldehyde (1.1 equiv)

  • TiCl

    
     (2.0 equiv) - Handle with extreme care
    
  • Base: Pyridine or Et

    
    N (4.0 equiv)
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    or THF

Workflow:

  • Enolate Formation: Under N

    
     atmosphere, cool a solution of TiCl
    
    
    in CH
    
    
    Cl
    
    
    to 0°C. Dropwise add the
    
    
    -keto ester. Stir 10 min.
  • Base Addition: Dropwise add the base (Pyridine/Et

    
    N). The solution will turn deep yellow/orange (Ti-enolate formation). Stir 30 min at 0°C.
    
  • Condensation: Add the aldehyde dropwise. Allow to warm to RT (or keep at 0°C for max selectivity).

  • Self-Validation: Monitor by TLC. Reaction is often rapid (<1 hour).

  • Quench: Pour into ice-cold dilute HCl or saturated NH

    
    Cl. Caution: Exothermic hydrolysis of Ti species.
    
  • Workup: Extract with CH

    
    Cl
    
    
    . Wash with brine. Flash chromatography is usually required to remove titanium salts completely.

Comparative Performance Data

The following data summarizes performance across typical substrates (e.g., Benzaldehyde + Ethyl Acetoacetate).

MetricOrganocatalytic (Piperidine)Lewis Acid (TiCl

)
Green Alternative (Ionic Liquid)*
Typical Yield 75 - 92%85 - 98%88 - 95%
Reaction Time 4 - 12 Hours0.5 - 2 Hours1 - 3 Hours
E/Z Selectivity Low (Mixtures common)High (Z-selective, often >95:5)Moderate
Temperature 80 - 110°C0 - 25°C25 - 60°C
Atom Economy High (Water byproduct)Low (Ti/Amine salt waste)High (Recyclable solvent)
Substrate Tolerance Poor for hindered ketonesExcellent for hindered ketonesGood

*Note: Ionic Liquid method uses EDDA in [bmim]BF

Troubleshooting & Optimization
  • Problem: Low yield in Method A (Piperidine).

    • Root Cause:[3][5][6][7][8] Incomplete water removal.

    • Fix: Ensure vigorous reflux and fresh molecular sieves in the trap.

  • Problem: "Gunk" or emulsion in Method B (TiCl

    
    ).
    
    • Root Cause:[3][5][6][7][8] Incomplete hydrolysis of Titanium salts.

    • Fix: Use a tartrate or citrate wash (Rochelle's salt) to chelate Ti during workup.

  • Problem: Michael Addition Byproducts (Bis-adducts).

    • Root Cause:[3][5][6][7][8][9] Excess starting keto-ester acting as a nucleophile on the product.[1]

    • Fix: Use a slight excess of aldehyde (1.1 equiv), not the ester.

References

  • Knoevenagel Condensation Overview: Knoevenagel Condensation.[1][4][5][6][10][11][12][13] Organic Chemistry Portal. Link

  • TiCl4 Mechanism & Protocol: Renzetti, A., et al. (2015).[4][12] TiCl4-promoted condensation of methyl acetoacetate, isobutyraldehyde, and indole: a theoretical and experimental study. Physical Chemistry Chemical Physics.[4][12][13] Link

  • Piperidine/Pyrrolidine Comparison: Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Link

  • Green Chemistry (Ionic Liquids): Su, C., et al. (2003).[6] Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate.[6] Synthesis.[1][4][5][6][9][10][11][12][13][14] Link

  • Ti-Mediated Selectivity: Ti-crossed-Claisen condensation between carboxylic esters and acid chlorides.[8][15] Journal of the American Chemical Society. Link

Spectroscopic Discrimination of (E)- and (Z)-Methyl 3-oxooct-6-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of (E) and (Z) isomers of Methyl 3-oxooct-6-enoate Content Type: Technical Application Guide Audience: Senior Chemists, Process Development Scientists, and Analytical Researchers.

Executive Summary

Methyl 3-oxooct-6-enoate (CAS 110874-83-4) is a critical synthetic intermediate, particularly in the synthesis of jasmonates and related pheromones where stereochemical purity governs biological activity. While the (E)-isomer is thermodynamically favored and commercially dominant, the (Z)-isomer is often the required pharmacophore or olfactory trigger.

This guide provides a definitive spectroscopic framework to distinguish these geometric isomers. It moves beyond basic characterization to address the specific challenges posed by this molecule, including the superposition of keto-enol tautomerism on alkene stereochemistry.

Part 1: Structural Context & The Tautomeric Challenge

Before analyzing the alkene geometry, the analyst must account for the


-keto ester moiety (C1-C3). In solution (particularly in non-polar solvents like 

), this molecule exists in equilibrium between its keto and enol forms.
  • Keto Form:

    
    
    
  • Enol Form:

    
     (Stabilized by intramolecular H-bonding).
    

Impact on Spectroscopy: You will observe two sets of signals in NMR. The alkene (C6=C7) is chemically distant from the tautomerizing center (C1-C3), meaning the chemical shift differences for the alkene protons between keto/enol forms are negligible (


 ppm). However, integration values must be calculated carefully to avoid confusion with isomeric impurities.
Part 2: Nuclear Magnetic Resonance (NMR) Strategy

The primary discrimination tool is


H NMR , specifically the coupling constants (

) of the vinylic protons, supported by

C NMR

-gauche shielding effects.
2.1 Proton NMR (

H) Analysis

The vinylic protons at C6 and C7 provide the most reliable metric.

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)Structural Cause

Coupling
15.0 – 16.0 Hz 9.0 – 11.0 Hz Karplus relationship; dihedral angle dependence.

H-6 / H-7
Lower field (Deshielded)Higher field (Shielded)Anisotropic cone of the double bond.
Signal Shape Distinct Doublet of Triplets (dt) or MultipletComplex Multiplet (often higher order)Z-coupling often leads to signal overlap.
Allylic H-5 (

)

ppm

ppm
Steric compression des-shielding in Z.

Experimental Note: The vinylic region (5.3 – 5.6 ppm) often overlaps.

  • Protocol: If the multiplet structure is ambiguous (e.g., due to coupling with the C8-Methyl and C5-Methylene), perform a homonuclear decoupling experiment. Irradiate the C5-methylene protons; the C6 signal will simplify to a doublet, allowing precise measurement of

    
    .
    
2.2 Carbon-13 NMR (

C) Analysis

The


-effect  (steric compression) is the definitive confirmation if proton coupling is obscured.
Carbon Position(E)-Isomer (

ppm)
(Z)-Isomer (

ppm)
Diagnostic Value
C-5 (Allylic

)


High. Upfield shift in Z due to

-gauche steric compression.
C-8 (Terminal

)


High. Methyl group is shielded in Z isomer.
C-6 / C-7 (Vinylic)


Low.[1] Shifts are often too similar to be diagnostic.
Part 3: Vibrational Spectroscopy (FT-IR)

While less quantitative than NMR, IR provides a rapid "fingerprint" check, particularly useful for monitoring reaction progress in real-time.

  • The Diagnostic Band: Out-of-Plane (OOP) C-H Bending.[2]

    • (E)-Isomer: Strong, sharp absorption at 960 – 975 cm

      
       .
      
    • (Z)-Isomer: Weaker, broader absorption at 690 – 730 cm

      
       .
      
  • The "Dead" Zone: The carbonyl region (1715-1745 cm

    
    ) will be identical for both isomers and dominated by the ester/ketone signals. Do not use the carbonyl stretch for stereochemical assignment.
    
Part 4: Experimental Workflow

To ensure reproducibility, follow this validated characterization protocol.

Step 1: Sample Preparation

  • Solvent: Use

    
     (Benzene-d6) instead of 
    
    
    
    if possible. Benzene often induces an ASIS (Aromatic Solvent-Induced Shift) that separates overlapping allylic signals better than chloroform.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration can induce intermolecular H-bonding, broadening signals.

Step 2: Data Acquisition

  • 1H NMR: Acquire with spectral width sufficient to capture the enol -OH (often >12 ppm). Set relaxation delay (

    
    ) > 5s to ensure accurate integration of the vinylic protons against the methyl ester singlet (internal standard).
    
  • Decoupling (Conditional): If

    
     is unclear, run a 1D TOCSY or selective decoupling on the C8-methyl group to simplify the H7 signal.
    

Step 3: Calculation Calculate the Isomeric Ratio (


):


Note: Ensure you sum the integrals of both the keto and enol forms if they resolve separately, though usually, the vinylic protons overlap for tautomers.
Part 5: Logic Flow Diagram

The following diagram illustrates the decision process for assigning stereochemistry using the techniques described above.

IsomerAnalysis Start Start: Purified Sample Methyl 3-oxooct-6-enoate IR_Check Step 1: FT-IR Screening (Rapid Check) Start->IR_Check IR_Result_E Band @ 965 cm⁻¹ (Suggests E) IR_Check->IR_Result_E IR_Result_Z Band @ 700 cm⁻¹ (Suggests Z) IR_Check->IR_Result_Z NMR_Prep Step 2: 1H NMR Sample Prep (Use C6D6 for separation) IR_Result_E->NMR_Prep IR_Result_Z->NMR_Prep Coupling_Analysis Analyze J(H6-H7) Coupling Constant NMR_Prep->Coupling_Analysis J_Large J = 15-16 Hz Coupling_Analysis->J_Large Clear Doublet J_Small J = 9-11 Hz Coupling_Analysis->J_Small Clear Doublet J_Ambiguous Multiplet Overlap (Unclear J) Coupling_Analysis->J_Ambiguous Complex Pattern Final_E CONFIRMED (E)-ISOMER (Trans) J_Large->Final_E Final_Z CONFIRMED (Z)-ISOMER (Cis) J_Small->Final_Z C13_Check Step 3: 13C NMR Verification (Gamma Effect) J_Ambiguous->C13_Check C5_Shift Check C5 & C8 Shifts C13_Check->C5_Shift C5_Shift->Final_E C5 > 30 ppm C8 > 17 ppm C5_Shift->Final_Z C5 < 28 ppm C8 < 14 ppm

Caption: Decision tree for spectroscopic assignment of alkene stereochemistry in


-keto esters.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][3] (Standard text establishing J-coupling constants for alkenes).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for -gauche effect and steric compression shifts).
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6278738, Methyl 3-oxo-6-octenoate. Retrieved from [Link]

  • Reich, H. J. (2023). NMR Data for Alkenes. University of Wisconsin-Madison Chemistry. (Authoritative online resource for alkene chemical shifts and coupling constants).

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-oxooct-6-enoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles of Chemical Waste Management

The responsible disposal of any laboratory chemical is predicated on a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for methyl 3-oxooct-6-enoate is not widely available, data from analogous compounds such as methyl 3-oxoheptanoate and methyl 3-oxopentanoate suggest that it should be handled with care. These related compounds are generally classified as combustible liquids and may cause irritation upon contact with the skin, eyes, or respiratory tract.[1]

Therefore, the cornerstone of proper disposal is the prevention of uncontrolled release into the environment. This means that under no circumstances should methyl 3-oxooct-6-enoate be disposed of down the drain or in regular trash.[2][3] All chemical waste must be managed through your institution's designated hazardous waste program.[2]

Immediate Safety and Handling Protocols

Prior to initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of potential vapors.

Handle the compound within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the collection and disposal of methyl 3-oxooct-6-enoate waste.

Step 1: Waste Segregation and Containerization

  • Designated Waste Container: Collect all waste containing methyl 3-oxooct-6-enoate in a dedicated, chemically compatible container. The original container is often the best choice for waste accumulation.[2] If unavailable, use a container made of a material like glass or polyethylene that will not react with the ester.

  • Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "Methyl 3-oxooct-6-enoate."[3]

  • Incompatible Wastes: Do not mix methyl 3-oxooct-6-enoate waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. In particular, keep it segregated from strong acids, bases, and oxidizing agents.[5]

Step 2: Waste Accumulation and Storage

  • Secure Closure: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.[3]

  • Storage Location: Store the waste container in a designated satellite accumulation area. This area should be near the point of generation, away from general laboratory traffic, and under the supervision of trained personnel.[6]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Decontamination of Laboratory Equipment

  • Rinsing: Glassware and other equipment that have come into contact with methyl 3-oxooct-6-enoate should be decontaminated. Rinse the equipment with a suitable solvent, such as ethanol or acetone.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for halogen-free solvent waste.

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[7] Your institution's EHS department will coordinate the pickup and disposal of the waste in compliance with all local, state, and federal regulations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Collect the absorbent material and the spilled substance into a suitable, labeled container for disposal as hazardous waste.

  • Large Spills: For larger spills, evacuate the immediate area and notify your institution's EHS or emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of methyl 3-oxooct-6-enoate.

Caption: Decision workflow for the disposal of methyl 3-oxooct-6-enoate.

Conclusion

The proper disposal of methyl 3-oxooct-6-enoate is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containerization, and professional disposal, researchers can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date procedures.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (2023, October).
  • Labor Security System.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21).
  • TCI Chemicals.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2023, September 29).
  • Axxence Aromatic GmbH. (2025, May 22).
  • The Good Scents Company. Methyl 3-oxo-6-octenoate (CAS 110874-83-4): Odor profile, Properties, & IFRA compliance.
  • PubChem.
  • Cole-Parmer. (2005, October 3).
  • MilliporeSigma. (2025, September 22).
  • Axxence Aromatic GmbH. (2026, January 15).
  • Organic Syntheses. (2007). Working with Hazardous Chemicals.
  • PubChem.
  • Benchchem. Proper Disposal of 8-(3-Methylphenyl)
  • Santa Cruz Biotechnology.
  • PMC. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Organic Syntheses Procedure. (1983). Pentanoic acid, 4-methyl-3-oxo-, ethyl ester.
  • AK Lectures.
  • RSC Publishing. (2021, July 2).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-oxooct-6-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Methyl 3-oxooct-6-enoate. In our work as researchers and drug development professionals, the integrity of our experiments is matched only by the imperative of our personal safety. This document moves beyond a simple checklist, offering a procedural and logistical framework grounded in the physicochemical properties of this specific beta-keto ester. Our goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) correctly but to understand the causality behind each recommendation, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding Methyl 3-oxooct-6-enoate

Methyl 3-oxooct-6-enoate is an organic ester and a volatile organic compound (VOC).[1] While specific toxicological data is limited, its classification as a beta-keto ester and VOC informs our safety protocols.[2][3] The primary risks associated with this and similar compounds include skin and eye irritation, and potential health effects from the inhalation of vapors.[4][5] Its estimated vapor pressure and flash point indicate that it is a combustible liquid that will volatilize at room temperature, making engineering controls and respiratory vigilance paramount.[6]

Table 1: Physicochemical Properties of Methyl 3-oxooct-6-enoate

PropertyValueSource
Molecular Formula C₉H₁₄O₃[7]
Molecular Weight 170.21 g/mol [7]
Appearance Clear Liquid[2]
Flash Point 96.93 °C (est.)[6]
Vapor Pressure 0.0242 hPa @ 20°C (est.)[6]
Classification Volatile Organic Compound (VOC), Ester[1][8]

Foundational Safety: Engineering Controls First

Before any discussion of PPE, we must emphasize the most critical safety measure: engineering controls . PPE is the last line of defense.

Chemical Fume Hood: All handling of Methyl 3-oxooct-6-enoate—including weighing, transferring, and mixing—must be conducted within a properly functioning chemical fume hood.[4][9] This is non-negotiable. The volatility of the compound means that vapors can easily accumulate in the ambient laboratory environment, posing a significant inhalation risk.[3] A fume hood directly captures these vapors at the source, protecting the user.

The PPE Protocol: A Head-to-Toe Approach

The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by the chemical's routes of exposure—inhalation, ingestion, and skin/eye contact.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Mandatory: Chemical splash goggles are required at all times when handling Methyl 3-oxooct-6-enoate.[1] Standard safety glasses do not provide an adequate seal around the eyes and are insufficient for protecting against splashes or pervasive vapors.[10]

  • Causality: Esters can cause significant eye irritation.[5] Goggles provide a 360-degree seal that is essential to prevent accidental splashes from entering the eye, which can occur during transfers or if a container is dropped.

  • Enhanced Protection: When handling larger volumes (>1 L) or when there is a heightened risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10][11]

Skin and Body Protection: The Barrier Against Contact
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[1] This protects your skin and personal clothing from minor spills and splashes.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory laboratory practice and are essential when working with any chemical.[1]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a significant risk of spillage, supplement your lab coat with a chemical-resistant apron made of materials like polyethylene or vinyl.[12]

Hand Protection: Selecting the Right Glove

The choice of glove material is critical and depends on the nature and duration of the work.

  • For Incidental Contact (e.g., handling sealed containers, brief transfers): Nitrile gloves are a suitable choice.[1][11] They provide good protection against splashes from a variety of chemicals, including esters.

  • For Extended Contact or Immersion: While not a common laboratory practice, if prolonged contact is unavoidable, a more robust glove material like butyl rubber or Viton™ should be considered, as they offer superior resistance to organic solvents and esters.[10] Always consult a glove compatibility chart from the manufacturer.

  • The Rationale: Gloves degrade over time and with chemical exposure.[11] It is crucial to inspect gloves for any signs of degradation, such as discoloration or swelling, and to replace them immediately if they are contaminated. Never wear gloves outside of the laboratory area to prevent cross-contamination.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is vital to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing Sequence

Part A: Donning (Putting On) PPE Step 1: Put on your lab coat and ensure it is fully buttoned. Step 2: Put on chemical splash goggles. Adjust for a snug fit. Step 3: Put on gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Part B: Doffing (Taking Off) PPE Step 1: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin. Peel one glove off, ball it up in your gloved hand, and then slide a finger from your bare hand under the cuff of the remaining glove to peel it off over the first one. Step 2: Dispose of the gloves immediately in the designated hazardous waste container.[13] Step 3: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated storage area. Step 4: Remove your goggles. Step 5: Wash your hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal

The following diagram outlines the complete workflow, from preparation to disposal, ensuring safety at every stage.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_cleanup 4. Final Steps prep_sds Review SDS & SOP prep_hood Verify Fume Hood Function prep_sds->prep_hood prep_ppe Don PPE (Goggles, Lab Coat, Gloves) handle_chem Perform Experiment with Methyl 3-oxooct-6-enoate prep_ppe->handle_chem Begin Work prep_hood->prep_ppe liquid_waste Collect Liquid Waste in Labeled 'Organic Liquid' Container handle_chem->liquid_waste Generate Waste solid_waste Collect Contaminated Solids (Gloves, Wipes) in Labeled Bag liquid_waste->solid_waste decon Decontaminate Glassware solid_waste->decon doff_ppe Doff PPE decon->doff_ppe Work Complete wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling and Disposal Workflow for Methyl 3-oxooct-6-enoate.

Spill and Disposal Plan

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent like vermiculite or sand.[2][5]

  • All equipment used for cleanup must be spark-proof.[5]

  • Collect the absorbed material and contaminated items into a designated, sealed hazardous waste container.

  • Ventilate the area.

Disposal of Waste:

  • Chemical Waste: Unused Methyl 3-oxooct-6-enoate and any solutions containing it must be collected in a clearly labeled "Organic Liquid" or "Halogen-free Solvent" waste container.[1][13] Do not pour it down the drain.

  • Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable items must be placed in a sealed, labeled bag and disposed of as solid hazardous waste.[4][13]

  • Arrangement: All waste must be disposed of through your institution's licensed hazardous waste management program in accordance with all local, state, and federal regulations.[2]

By adhering to these detailed protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • PubChem. (n.d.). Methyl 3-oxo-6-octenoate. National Center for Biotechnology Information.
  • Good Scents Company. (n.d.). Methyl 3-oxo-6-octenoate.
  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 3-Oxoheptanoate.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET - 2-Methyloctane.
  • Justrite. (n.d.). How to Decrease VOC Exposure in the Workplace.
  • PubChem. (n.d.). Methyl 3-oxooctanoate. National Center for Biotechnology Information.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Methyl 3-oxo-pentanoate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Methyl 3-oxo-6-octenoate, predominantly trans.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET - methyl hexanoate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%.
  • PubChem. (n.d.). 7-Methyl-3-oxooct-6-enoic acid. National Center for Biotechnology Information.
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  • Axxence Aromatic GmbH. (2025, May 22). Safety Data Sheet - NATURAL METHYL HEXANOATE.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
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  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Methyl octanoate.
  • Cayman Chemical. (2023, April 24). Safety Data Sheet - 15-keto Fluprostenol isopropyl ester.
  • National Oceanic and Atmospheric Administration. (n.d.). METHYL HEXANOATE AND METHYL OCTANOATE. CAMEO Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.